![molecular formula C18H17Cl B577892 2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene CAS No. 14330-49-5](/img/structure/B577892.png)
2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropylidene)tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.
Introduction of the chloropropylidene group: This is achieved through substitution reactions where a chloropropylidene group is introduced to the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one
- Tricyclo[2.2.1.0(2,6)]heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl)
Uniqueness
2-(3-Chloropropylidene)tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene is unique due to its specific tricyclic structure and the presence of the chloropropylidene group
Properties
CAS No. |
14330-49-5 |
|---|---|
Molecular Formula |
C18H17Cl |
Molecular Weight |
268.784 |
IUPAC Name |
11-(3-chloropropylidene)-5,6-dihydrodibenzo[2,1-b:2/',1/'-f][7]annulene |
InChI |
InChI=1S/C18H17Cl/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13H2 |
InChI Key |
BZYQZWMEHOOTGM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=CCCCl)C3=CC=CC=C31 |
Synonyms |
5-(3-Chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

![[(Z)-1-phenoxypropan-2-ylideneamino]urea](/img/structure/B577812.png)
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)
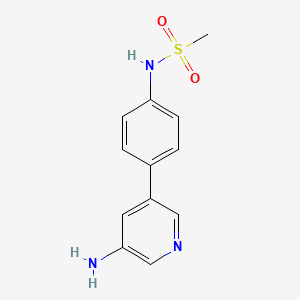
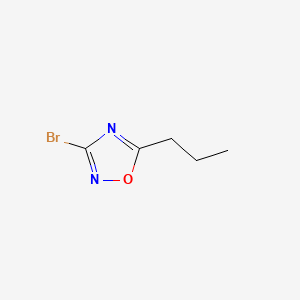
![2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine](/img/new.no-structure.jpg)
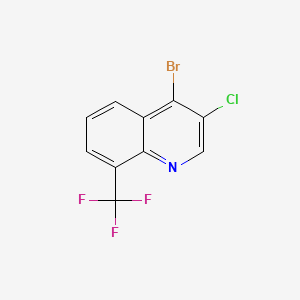
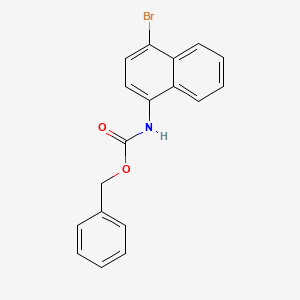
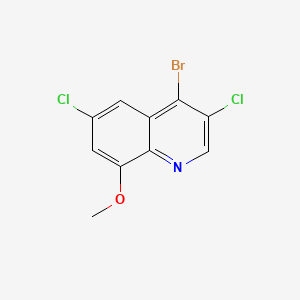
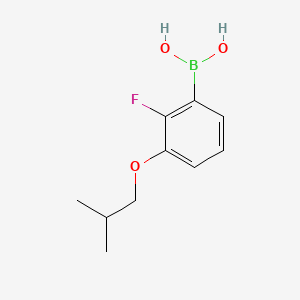
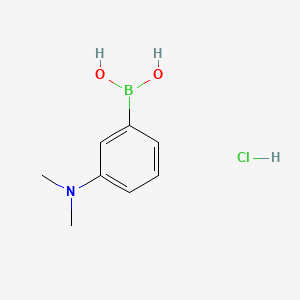
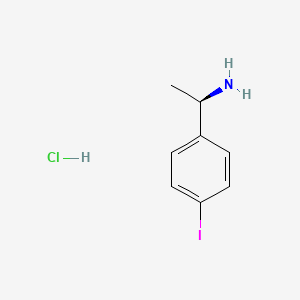
![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)
